molecular formula C17H16ClNO3 B5133333 (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one

(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one

Cat. No.: B5133333
M. Wt: 317.8 g/mol
InChI Key: QKKZNLOVELBVRQ-MDZDMXLPSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2,4-dimethoxyanilino group attached to a prop-2-en-1-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2,4-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, receptors, or proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
  • (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-ol
  • (E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-amine

Uniqueness

(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and 2,4-dimethoxyanilino groups enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,4-dimethoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-14-7-8-15(17(11-14)22-2)19-10-9-16(20)12-3-5-13(18)6-4-12/h3-11,19H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKZNLOVELBVRQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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